2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile
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Overview
Description
“2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile” is a compound that contains a 1,4-dioxaspiro[4.5]decan-8-one moiety . This moiety is a bifunctional synthetic intermediate and has been widely used in synthesizing organic chemicals, such as pharmaceutical intermediates, liquid crystals, and insecticides .
Scientific Research Applications
Synthesis and Characterization
Compounds with structures related to "2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile" have been synthesized and characterized for various applications. For instance, Canpolat and Kaya (2004) detailed the synthesis and characterization of vic-dioxime ligands containing the 1,3-dioxolane ring, which are precursors for metal complexes with potential utility in materials science and catalysis Canpolat & Kaya, 2004. Additionally, the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a bifunctional synthetic intermediate used in organic chemicals, pharmaceutical intermediates, and insecticides, showcases the compound's versatility in chemical synthesis Zhang Feng-bao, 2006.
Pharmacological Potential
Research into aza-analogues of furamidine highlights the potential pharmacological applications of related compounds. Ismail et al. (2003) synthesized and evaluated the antiprotozoal activity of these analogues, demonstrating significant in vitro and in vivo activity against Trypanosoma and Plasmodium species Ismail et al., 2003.
Materials Science and Environmental Applications
Further research extends into the environmental sector, with studies on dioxin and dioxin-like PCB impurities in Japanese agrochemical formulations Masunaga, Takasuga, & Nakanishi, 2001. This work emphasizes the importance of monitoring and managing hazardous compounds in agricultural products.
Mechanism of Action
Target of Action
The primary targets of 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile are TYK2/JAK1 . These are key enzymes involved in the signaling pathways of various cytokines and growth factors .
Mode of Action
This compound interacts with its targets by inhibiting the kinase activity of TYK2/JAK1 . This inhibition disrupts the signaling pathways regulated by these enzymes, leading to changes in the expression of related genes .
Biochemical Pathways
The compound affects the TYK2/JAK1-regulated pathways . These pathways play crucial roles in immune response and inflammation . The downstream effects include changes in the formation of Th1, Th2, and Th17 cells .
Result of Action
The molecular and cellular effects of this compound’s action include the regulation of the expression of related TYK2/JAK1-regulated genes and changes in the formation of Th1, Th2, and Th17 cells . These changes result in an excellent anti-inflammatory effect .
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-10-11-2-1-7-16-13(11)19-12-3-5-14(6-4-12)17-8-9-18-14/h1-2,7,12H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYLLAQELJJTMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC3=C(C=CC=N3)C#N)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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